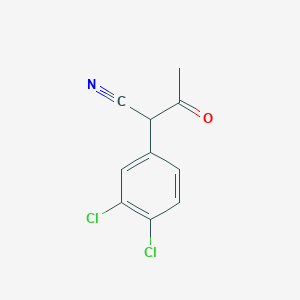

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-6(14)8(5-13)7-2-3-9(11)10(12)4-7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRJWFLOZMCQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545223 | |

| Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-31-0 | |

| Record name | α-Acetyl-3,4-dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6097-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dichlorophenyl 3 Oxobutanenitrile and Analogues

Classical Synthetic Approaches

Classical methods for synthesizing β-ketonitriles, including the title compound and its analogues, have traditionally relied on fundamental carbon-carbon bond-forming reactions. These approaches often involve condensation reactions, conjugate additions, and base-catalyzed acylations.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically from an aldehyde or ketone. scispace.com This reaction is generally catalyzed by a weak base. bhu.ac.in While the direct, single-step synthesis of the saturated 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile via Knoevenagel condensation is not the standard application of this reaction, the strategy is pivotal for creating unsaturated precursors or derivatives. For instance, the condensation of an aromatic aldehyde with an active methylene compound like malononitrile (B47326) yields an arylidene malononitrile. bhu.ac.innih.gov These unsaturated products can then potentially be transformed through subsequent reactions to achieve the desired saturated β-ketonitrile structure.

The reaction is versatile, accommodating a wide range of aromatic aldehydes, including those with electron-withdrawing or electron-donating groups, and can be performed under various conditions, including solvent-free and microwave- or ultrasound-assisted protocols to improve yields and reaction times. bhu.ac.inorientjchem.org

Table 1: Examples of Knoevenagel Condensation Conditions

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Ammonium Acetate (B1210297) | Aromatic Aldehyde, Malononitrile | Solvent-free | Sonication, Room Temp, 5-7 min | Excellent | bhu.ac.in |

| Amino-bifunctional Frameworks | Benzaldehyde, Malononitrile | Ethanol (B145695) | Room Temp, 5 min | 100% Conversion | nih.gov |

| Fe₃O₄ Nanoparticles | Benzaldehyde, Malononitrile | Ethanol | Reflux, 30 min | Good to Excellent | orientjchem.org |

Michael Addition Reactions to α,β-Unsaturated Systems

The Michael addition, or conjugate addition, is a fundamental method for forming C-C bonds by adding a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and is highly effective for creating the 1,5-dicarbonyl relationship found in many butanenitrile derivatives. organic-chemistry.orgyoutube.com

In the context of synthesizing analogues of this compound, a plausible strategy involves the conjugate addition of a nucleophile, such as a cyanide anion or a malonate derivative, to a chalcone-like precursor (an α,β-unsaturated ketone). For example, the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone involves the Michael addition of ethyl acetoacetate (B1235776) to trans-chalcone, catalyzed by sodium hydroxide. tamu.edu A similar approach could be envisioned where a dichlorophenyl-substituted unsaturated ketone reacts with a cyanide source. The reaction mechanism proceeds via the formation of a resonance-stabilized enolate which then attacks the β-carbon of the unsaturated system. masterorganicchemistry.comyoutube.com

Base-Catalyzed Reaction Sequences

Direct acylation of nitriles is a prominent and widely used base-catalyzed method for synthesizing β-ketonitriles. This approach typically involves the reaction of an ester with an acetonitrile (B52724) derivative in the presence of a strong base. nih.gov The base deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester.

For instance, 4-phenyl-3-oxobutanenitrile has been synthesized by reacting ethyl phenylacetate (B1230308) with acetonitrile using sodium hydride (NaH) as the base. rsc.org Other strong bases like sodium amide and potassium tert-butoxide (KOt-Bu) have also been successfully employed. nih.gov The use of KOt-Bu in ethereal solvents has been highlighted as a green and economical method for acylating the acetonitrile anion with various esters to afford β-ketonitriles in modest to good yields. nih.gov

Table 2: Base-Catalyzed Synthesis of β-Ketonitriles from Esters

| Base | Ester Substrate | Nitrile | Solvent | Yield | Reference |

| Sodium Hydride (NaH) | Ethyl phenylacetate | Acetonitrile | Not specified | Not specified | rsc.org |

| Potassium tert-butoxide (KOt-Bu) | Ethyl cinnamate | Acetonitrile | Ethereal | 64% | nih.gov |

| Sodium Hydroxide (NaOH) | (Used in tandem Michael Addition) | N/A | 95% Ethanol | Not specified | tamu.edu |

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry has introduced more sophisticated and efficient methods, including one-pot procedures and transition metal catalysis, to streamline the synthesis of complex molecules like this compound and its derivatives.

Oxidative Cyclization and One-Pot Synthesis Approaches for Derivatives

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. organic-chemistry.org Several one-pot methods have been developed for synthesizing derivatives related to β-ketonitriles.

A notable example is the copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile to directly yield β-ketonitriles. organic-chemistry.org This process functions as a one-pot reaction where the alcohol is first oxidized to the corresponding aldehyde, which then undergoes cyanomethylation with acetonitrile. This method is environmentally friendly, using molecular oxygen as the terminal oxidant. organic-chemistry.org Similarly, one-pot procedures like the Hantzsch reaction, catalyzed by ytterbium(III) triflate (Yb(OTf)₃), can produce complex heterocyclic derivatives like polyhydroquinolines from aldehydes and β-dicarbonyl compounds in a single step. organic-chemistry.org Such strategies are instrumental in building libraries of complex molecules from butanenitrile-like precursors.

Transition Metal-Catalyzed Transformations (e.g., Copper-Catalyzed Processes)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for synthesizing β-ketonitriles and their derivatives under mild conditions. Copper catalysts can facilitate a variety of transformations, including C-C bond formation with high functional group tolerance.

A green and practical copper-catalyzed oxidative coupling of aromatic alcohols with acetonitrile has been developed to produce β-ketonitriles. organic-chemistry.org The reaction proceeds with high efficiency using a simple catalyst like copper(II) chloride (CuCl₂) under an oxygen atmosphere, avoiding the need for harsh reagents. organic-chemistry.org Furthermore, copper(I) catalysts have been used to promote a retro-aldol/aldol condensation sequence with β-hydroxy nitriles and aldehydes, providing access to α,β-unsaturated nitriles. rsc.org Another copper-catalyzed approach enables the C-alkylation of nitroalkanes with α-bromonitriles to furnish β-cyanonitroalkanes, which are versatile synthetic intermediates. nih.gov These methods showcase the utility of copper in facilitating novel and efficient pathways to the butanenitrile scaffold and its analogues.

Table 3: Copper-Catalyzed Synthesis of β-Ketonitriles and Analogues

| Catalyst System | Reaction Type | Reactants | Yield | Reference |

| CuCl₂ / KOH / O₂ | Aerobic Oxidative Coupling | Aromatic Alcohols, Acetonitrile | Up to 86% | organic-chemistry.org |

| Cu(IPr)Cl / NaOtBu | Retro-Aldol/Aldol Condensation | β-hydroxy nitriles, Aldehydes | Good to Excellent | rsc.org |

| CuI / DMAP | C-alkylation | Nitroalkanes, α-bromonitriles | Good to Excellent | nih.gov |

Application of Lewis Acids in Organic Synthesis

Lewis acids play a pivotal role in organic synthesis by activating electrophiles, thereby facilitating a range of chemical transformations. youtube.com In the context of synthesizing β-ketonitriles and related structures, Lewis acids are instrumental in promoting key bond-forming reactions.

One of the fundamental reactions in this field is the Knoevenagel condensation. In this reaction, a Lewis acid can activate a carbonyl compound, making it more susceptible to nucleophilic attack by a carbanion. For instance, in the synthesis of α-cyanochalcone compounds, various Lewis acids have been tested as catalysts. researchgate.net A notable example involves the use of metal-organic frameworks (MOFs), where the metal centers function as Lewis acid sites. These sites activate the carbonyl group of an aldehyde, while basic amine groups within the MOF deprotonate the active methylene compound (like a nitrile), leading to the formation of a carbanionic intermediate and subsequent condensation. nih.gov

Titanium tetrachloride (TiCl₄), a common Lewis acid, has been effectively used in sequential Knoevenagel condensation/cyclization reactions to produce indene (B144670) derivatives. nih.gov This process involves the initial condensation followed by an intramolecular cyclization, where the Lewis acid is crucial for both steps. Similarly, a combination of a titanium-salen dimer (a Lewis acid) and a Lewis base has been successfully employed in the enantioselective addition of α-ketonitriles to aldehydes, producing acylated cyanohydrins with high yields. researchgate.netdiva-portal.org This dual catalytic system highlights the sophisticated use of Lewis acids to control reactivity and stereoselectivity. diva-portal.org

Furthermore, Lewis acids like trimethylsilyl (B98337) triflate can promote Pinner-type reactions, converting nitriles and alcohols into esters under mild conditions, demonstrating their utility in manipulating the nitrile functional group present in these scaffolds. nih.gov The activation of β-ketocarbonyl compounds for radical alkylation has also been achieved using Lewis acids, which shift the reduction potential of the substrates, enabling otherwise difficult transformations. nih.gov

The table below summarizes the application of various Lewis acids in reactions pertinent to the synthesis of nitrile-containing compounds.

Table 1: Application of Lewis Acids in Relevant Organic Syntheses

| Lewis Acid | Reaction Type | Substrates | Key Finding | Reference(s) |

|---|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | Knoevenagel Condensation / Cyclization | 2-(1-phenylvinyl)benzaldehyde, malonates | Efficiently catalyzes sequential reactions to form indene derivatives. | nih.gov |

| Titanium-salen dimer | Asymmetric Aldol-type Addition | α-ketonitriles, aldehydes | In combination with a Lewis base, achieves high yields and enantioselectivity for acylated cyanohydrins. | researchgate.netdiva-portal.org |

| Scandium triflate (Sc(OTf)₃) | Redox Activation / Radical Alkylation | Ethyl benzoylacetate | Induces a significant shift in reduction potential (0.9 V), enabling photoinduced single-electron transfer. | nih.gov |

| Metal-Organic Framework (Cu-based) | Knoevenagel Condensation | Benzaldehyde, malononitrile | Metal centers act as Lewis acid sites to activate the aldehyde for condensation. | nih.gov |

| Trimethylsilyl triflate | Pinner Reaction | Aliphatic alcohols, nitriles | Promotes mild and chemoselective esterification. | nih.gov |

Microwave-Assisted Synthetic Procedures in Related Scaffolds

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. ijpsjournal.comsphinxsai.comajrconline.org This technology has been extensively applied to the synthesis of heterocyclic compounds and other scaffolds related to this compound. The primary advantage lies in the rapid, uniform heating of the reaction mixture, which often leads to shorter reaction times and fewer side products compared to conventional heating methods. nih.govat.ua

In the synthesis of heterocyclic compounds from nitrile precursors, microwave irradiation has proven highly effective. For example, the conversion of aromatic heterocyclic nitriles into dihydroimidazoles, dihydrooxazoles, and other fused heterocycles has been achieved in quantitative yields within minutes under solvent-free and catalyst-free microwave conditions. tandfonline.comresearchgate.net Similarly, various functionalized quinolines and pyrimidines have been synthesized in one-pot, multi-component reactions under microwave irradiation, affording good to excellent yields in significantly reduced timeframes. rsc.org One study reported that a microwave-assisted reaction to form quinolin-4-ylmethoxychromen-4-ones completed in 4 minutes with 80-95% yield, whereas the same reaction under conventional heating required 60 minutes and resulted in a lower yield. rsc.org

The Knoevenagel condensation, a key C-C bond-forming reaction, also benefits from microwave assistance. researchgate.net Efficient condensation of aldehydes with active methylene compounds like malononitrile has been reported under solvent-free conditions using various catalysts, such as hydroxyapatite (B223615) or MgC₂O₄/SiO₂, with microwave activation leading to high yields in short reaction times. researchgate.net Facile, one-pot methods for synthesizing nitriles directly from aldehydes have also been developed using microwave promotion, highlighting the versatility of this technique. researchgate.net

The table below presents a comparison of microwave-assisted versus conventional heating methods for several relevant reactions.

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis

| Reaction | Microwave Conditions | Conventional Conditions | Advantage of Microwave | Reference(s) |

|---|---|---|---|---|

| Synthesis of Lophine (2,4,5-triphenylimidazole) | 90% yield in minutes | > 1 hour reaction time | Shorter time, higher yield | ijpsjournal.com |

| Pechmann Reaction (Coumarin Synthesis) | 97% yield in minutes | 18% conversion after 20 minutes | Drastically increased yield and rate | rsc.org |

| Bignelli Condensation (Tetrahydropyrimidinedione Synthesis) | 12 minutes | ~ 2 hours | Significant time reduction | sphinxsai.com |

| Synthesis of Quinolin-4-ylmethoxychromen-4-ones | 4 minutes (80-95% yield) | 60 minutes (lower yield) | Reduced time, higher yield | rsc.org |

| Condensation of Heterocyclic Nitriles | 2-3 minutes (quantitative yield) | Not specified, but generally longer | Rapid, high yield, solvent-free | tandfonline.com |

Synthesis of Precursors and Intermediates

The synthesis of this compound fundamentally relies on the availability of its key precursor, 3,4-Dichlorophenylacetonitrile (B104814). sigmaaldrich.comchemicalbull.comsigmaaldrich.com This intermediate, also known as 3,4-Dichlorobenzyl cyanide, is a crystalline solid that serves as a building block for introducing the 3,4-dichlorophenylacetonitrile moiety into larger molecules. biosynth.comguidechem.com

The general synthesis of substituted phenylacetonitriles, such as the 3,4-dichloro derivative, can be achieved through several established routes. A common method is the Kolbe nitrile synthesis, which involves the reaction of a corresponding benzyl (B1604629) halide (e.g., 3,4-dichlorobenzyl chloride) with an alkali metal cyanide, typically sodium cyanide. wikipedia.org Another approach is the arylation of silyl-substituted acetonitriles. wikipedia.org Furthermore, processes have been developed for preparing substituted phenylacetonitriles via the reaction of alkoxyphenylacetonitriles with cyclohexanone (B45756) in the presence of a base and a phase transfer catalyst. google.com

Once the 3,4-Dichlorophenylacetonitrile precursor is obtained, the synthesis of the target β-ketonitrile, this compound, is typically accomplished through a Claisen-type condensation. This reaction involves the acylation of the active methylene group of the phenylacetonitrile (B145931) with an acetylating agent. A classic example is the reaction of benzyl cyanide with ethyl acetate in the presence of a strong base like sodium ethoxide to form α-phenylacetoacetonitrile. orgsyn.org This methodology is directly applicable to the synthesis of the title compound, where 3,4-Dichlorophenylacetonitrile would be reacted with ethyl acetate.

The general reaction scheme for this transformation is as follows:

Step 1: Deprotonation of 3,4-Dichlorophenylacetonitrile at the α-carbon using a strong base (e.g., sodium ethoxide) to form a nucleophilic carbanion.

Step 2: Nucleophilic acyl substitution, where the carbanion attacks the carbonyl carbon of ethyl acetate, leading to the formation of the β-ketonitrile product after an acidic workup. orgsyn.org

This approach is a robust and widely used method for constructing the β-oxobutanenitrile scaffold from phenylacetonitrile precursors. orgsyn.org

Methodological Optimization and Reaction Efficiency Studies

Optimizing synthetic protocols is crucial for improving reaction efficiency, increasing yields, minimizing waste, and ensuring the economic viability of chemical production. For the synthesis of this compound and its analogues, optimization studies often focus on key reactions like the Knoevenagel condensation and Claisen condensation.

In the context of the Knoevenagel condensation, research has focused on optimizing catalyst systems, solvents, and reaction temperatures. Studies have systematically investigated the catalytic activity of various inorganic bases, organic and inorganic acids, and organocatalysts like L-proline. researchgate.net For example, the development of heterogeneous catalysts, such as amine-functionalized metal-organic frameworks, has been a key area of research. Optimization of these systems involves screening different amine functional groups, catalyst loading, and solvents (e.g., ethanol, DMF, toluene) to achieve the highest possible conversion in the shortest time, often at room temperature. nih.gov The results of such a catalyst screening for a Knoevenagel reaction are presented below.

Table 3: Catalyst Optimization for Knoevenagel Condensation of Benzaldehyde and Malononitrile

| Catalyst | Functional Group | Solvent | Time | Conversion (%) | Reference(s) |

|---|---|---|---|---|---|

| Catalyst 1 | Ethylenediamine | Ethanol | 5 min | >99 | nih.gov |

| Catalyst 2 | Phenylenediamine | Ethanol | 5 min | 86 | nih.gov |

| Catalyst 3 | Melamine | Ethanol | 5 min | 69 | nih.gov |

| Catalyst 4 | Piperazine | Ethanol | 5 min | 62 | nih.gov |

| HKUST-1 (unmodified) | None | Ethanol | 5 min | 45 | nih.gov |

These studies demonstrate that catalyst structure has a profound impact on reaction efficiency, with the ethylenediamine-functionalized catalyst showing superior performance due to the availability and basicity of its amine groups. nih.gov

Similarly, reaction efficiency can be dramatically influenced by the choice of energy input. As discussed in section 2.2.4, the use of microwave irradiation consistently leads to significant rate enhancements and often improved yields compared to conventional heating. sphinxsai.comrsc.org

For biocatalytic approaches, such as the use of aldoxime dehydratases for nitrile synthesis, optimization focuses on achieving high substrate loadings and ensuring catalyst stability and reusability. nih.gov This involves performing reactions in various media, including aqueous buffers, biphasic systems, or even solvent-free conditions, to maximize productivity and establish industrially viable processes. nih.gov The ability to achieve high product yields under mild, environmentally benign conditions is a major driver for these optimization efforts. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 3,4 Dichlorophenyl 3 Oxobutanenitrile

Fundamental Reaction Classes

The reactivity of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is characterized by its participation in a variety of fundamental reaction classes, making it a versatile intermediate in organic synthesis.

Nucleophilic Addition Reactions

The carbonyl group in this compound is a prime site for nucleophilic attack. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.com

A classic example of this is the addition of hydrogen cyanide, which requires a basic catalyst to proceed effectively. libretexts.org The base activates the hydrogen cyanide, facilitating the attack on the carbonyl carbon. libretexts.org Similarly, Grignard reagents and organolithium compounds readily add to the carbonyl group. libretexts.org The addition of nucleophiles can be reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com For instance, reactions with strong bases like Grignard reagents are typically irreversible. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Catalyst/Conditions |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Basic catalyst |

| Grignard Reagents (RMgX) | Tertiary Alcohol | |

| Organolithium Compounds (RLi) | Tertiary Alcohol | |

| Hydride (from NaBH₄ or LiAlH₄) | Secondary Alcohol |

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of both a nitrile and a carbonyl group within the same molecule allows for intramolecular cyclization reactions, a key strategy for the synthesis of various heterocyclic compounds. These reactions often proceed through the formation of an initial adduct, which then undergoes cyclization.

For instance, analogous structures can undergo cyclization to form benzopyranopyrazolones. clockss.org The transformation of 4-diazomethylcoumarins into benzopyrano[3,4-c]pyrazol-4(3H)-ones in refluxing toluene (B28343) is an example of such a process. clockss.org While not a direct reaction of the title compound, it illustrates the potential for intramolecular cyclizations in similar systems. The formation of five-membered P3CN-species through the reaction of triphosphiranes with nitriles in the presence of an acid catalyst also highlights the utility of nitriles in forming heterocyclic rings. nih.gov

Oxidation and Reduction Reactions

The carbonyl group of this compound is susceptible to both oxidation and reduction.

Oxidation: While specific oxidation reactions for the title compound are not detailed in the provided search results, analogous compounds like 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile can be oxidized. evitachem.com Strong oxidizing agents can convert the ketone functionality into a carboxylic acid. evitachem.com

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comevitachem.com These reagents deliver a hydride ion to the carbonyl carbon. youtube.com

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Transformation |

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Ketone to Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Ketone to Secondary Alcohol |

Substitution Reactions

The aromatic ring of this compound can undergo electrophilic substitution reactions. Under appropriate conditions, functional groups such as nitro or additional halogens can be introduced onto the dichlorophenyl ring. evitachem.com The existing chloro substituents on the aromatic ring will direct incoming electrophiles to specific positions.

Furthermore, the nitrile group itself can participate in reactions that lead to substitution. For example, copper-catalyzed cross-coupling reactions of nitriles with arylboronic acids can generate nitrilium intermediates. nih.gov

Mechanistic Investigations of Chemical Transformations

Understanding the reaction mechanisms provides insight into the chemical behavior of this compound.

Role of Nitrile and Carbonyl Functional Groups in Reactivity

The chemical reactivity of this compound is fundamentally dictated by the electronic properties of its nitrile and carbonyl functional groups.

Carbonyl Group: The carbonyl group (C=O) is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge on the carbonyl carbon, making it an excellent electrophile and susceptible to attack by nucleophiles. masterorganicchemistry.com The geometry of the carbonyl group is trigonal planar, which allows for nucleophilic attack from above or below the plane. youtube.com The initial addition of a nucleophile leads to a tetrahedral intermediate. youtube.com

Nitrile Group: The nitrile group (C≡N) also possesses a polar triple bond, with the nitrogen atom being more electronegative. This polarity makes the carbon atom of the nitrile group electrophilic. The nitrile group is a versatile functional group that can undergo a variety of transformations. In the context of heterocycle formation, the nitrile group can act as a dipolarophile in cycloaddition reactions or be involved in cyclization following an initial reaction at the carbonyl center. nih.govbeilstein-journals.org The copper-mediated C-N cross-coupling reaction highlights the ability of the nitrile's nitrogen to act as a dative ligand, leading to the formation of reactive cationic intermediates. nih.gov

The interplay between the carbonyl and nitrile groups allows for sequential reactions, where an initial reaction at one site can trigger a subsequent transformation involving the other, as seen in intramolecular cyclization reactions.

Influence of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The chemical behavior of this compound is significantly modulated by the electronic properties of the substituents on its phenyl ring. The two chlorine atoms at the 3- and 4-positions are electron-withdrawing groups (EWGs) that exert a considerable influence on the molecule's reactivity through both inductive and resonance effects. fiveable.meminia.edu.eg

Substituents on an aromatic ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). fiveable.me EDGs increase the electron density of the aromatic ring, making it more nucleophilic, while EWGs decrease the ring's electron density. minia.edu.eg These effects are not confined to the ring itself but are transmitted along the molecular framework, influencing the kinetics and selectivity of reactions at attached functional groups.

In the case of this compound, the chlorine atoms are deactivating groups, meaning they make the aromatic ring less reactive toward electrophilic substitution compared to unsubstituted benzene. minia.edu.eglibretexts.org More importantly, their electron-withdrawing nature impacts the adjacent butanenitrile chain. The primary effects are:

Increased Acidity of the α-Carbon: The strong inductive effect of the dichlorophenyl group withdraws electron density from the α-carbon (the carbon atom between the phenyl ring and the carbonyl group). This withdrawal of electrons stabilizes the conjugate base (carbanion) that forms upon deprotonation of the α-carbon, thereby increasing its acidity. This enhanced acidity facilitates reactions that proceed via an enolate intermediate.

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect also makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

The rate of reactions involving this compound is dependent on the nature of the substituents on the phenyl ring. While the subject compound has fixed dichloro-substituents, a comparative analysis illustrates the governing principles. Electron-donating groups would generally decrease the rate of nucleophilic attack on the carbonyl carbon and decrease the acidity of the α-carbon. Conversely, stronger electron-withdrawing groups than chlorine would further enhance the reactivity of these sites. nih.gov

The following table summarizes the expected influence of different classes of substituents on the phenyl ring on key reaction parameters, based on established principles of physical organic chemistry. fiveable.melibretexts.orgnih.gov

| Substituent Type on Phenyl Ring | Example Substituents | Effect on α-Carbon Acidity | Effect on Carbonyl Electrophilicity | Expected Reaction Rate for Nucleophilic Attack |

| Strongly Activating (EDG) | -OH, -NH₂, -OR | Decrease | Decrease | Slower |

| Weakly Activating (EDG) | -CH₃, -R | Slight Decrease | Slight Decrease | Slightly Slower |

| Weakly Deactivating (EWG) | -F, -Cl, -Br | Increase | Increase | Faster |

| Strongly Deactivating (EWG) | -NO₂, -CN, -CF₃ | Strong Increase | Strong Increase | Much Faster |

This table presents generalized predictions based on electronic effects. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Derivatization Strategies via Reactive Sites

The structure of this compound features multiple reactive sites, making it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. The primary reactive centers are the active methylene (B1212753) group (the α-carbon), the ketone carbonyl group, and the nitrile group.

The presence of both a ketone and a nitrile function flanking a methylene group makes this compound a classic 1,3-dicarbonyl equivalent. This arrangement is highly conducive to cyclization reactions with binucleophilic reagents to form various five- and six-membered heterocyclic rings.

Key Derivatization Pathways:

Synthesis of Pyrazole (B372694) Derivatives: The reaction of β-ketonitriles with hydrazine (B178648) and its derivatives is a fundamental method for synthesizing pyrazoles. nih.govastate.eduijcea.org The reaction typically proceeds via condensation of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization involving the nitrile group. The 3,4-dichloro substituents on the phenyl ring are expected to remain intact during this transformation. For instance, reacting the title compound with hydrazine hydrate (B1144303) would likely yield a 3-amino-5-(3,4-dichlorophenyl)methyl-1H-pyrazole derivative. kthmcollege.ac.in

Synthesis of Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized by reacting β-dicarbonyl compounds or their analogues with reagents containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. researchgate.netscribd.com For this compound, condensation with thiourea, for example, would be expected to yield a pyrimidine-2-thione derivative. These reactions often require basic or acidic catalytic conditions to facilitate the cyclocondensation process. nih.gov

Synthesis of Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis and related methods can be adapted for the derivatization of this compound. nih.govekb.egresearchgate.net A common strategy involves the reaction with a source of sulfur, such as thiourea or thioamides, often in the presence of an α-halocarbonyl compound to construct the thiazole ring. mdpi.com The active methylene and carbonyl groups of the butanenitrile moiety provide the necessary carbon backbone for the formation of the heterocyclic ring.

The table below outlines these principal derivatization strategies.

| Target Heterocycle | Key Reagents | Typical Conditions | Resulting Derivative Structure (General) |

| Pyrazole | Hydrazine Hydrate, Phenylhydrazine | Reflux in a solvent like ethanol (B145695) or acetic acid | Substituted Pyrazole nih.govastate.edu |

| Pyrimidine | Urea, Thiourea, Guanidine | Base-catalyzed condensation (e.g., NaOEt in Ethanol) | Substituted Pyrimidine researchgate.netscribd.com |

| Thiazole | Thiourea, Thioamides (often with an α-haloketone) | Hantzsch Synthesis conditions, reflux in ethanol | Substituted Thiazole nih.govekb.eg |

These derivatization pathways highlight the utility of this compound as a building block in synthetic and medicinal chemistry, enabling the generation of diverse molecular scaffolds. researchgate.netfabad.org.tr

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule. Based on the structure of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, five distinct proton signals are expected. The chemical shift (δ) of each signal, reported in parts per million (ppm), is influenced by the electron density around the proton. The integration of the peak area corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

The aromatic region would feature three signals corresponding to the protons on the 3,4-dichlorophenyl ring. The aliphatic region would contain two signals: one for the single proton (methine) at the C2 position and one for the three equivalent protons of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and illustrates expected values based on typical chemical shifts for similar structural motifs.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet (d) | 1H | Aromatic H (Position 2' or 5') |

| ~ 7.4 | Doublet of Doublets (dd) | 1H | Aromatic H (Position 6') |

| ~ 7.2 | Doublet (d) | 1H | Aromatic H (Position 5' or 2') |

| ~ 4.5 | Singlet (s) | 1H | Methine CH (Position 2) |

| ~ 2.4 | Singlet (s) | 3H | Methyl CH₃ (Position 4) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling, resulting in each unique carbon atom appearing as a single line. For this compound, ten distinct carbon signals are predicted, as there are no elements of symmetry in the molecule that would make any carbons chemically equivalent.

The spectrum would show signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, and the aliphatic carbons (methine and methyl). The chemical shifts of these carbons are highly characteristic of their functional group environment. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and illustrates expected values based on typical chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 205 | Carbonyl C=O (C3) |

| ~ 130 - 140 | Aromatic C-Cl (C3' & C4') |

| ~ 125 - 135 | Aromatic CH & C-C (C1', C2', C5', C6') |

| ~ 115 - 120 | Nitrile C≡N (C1) |

| ~ 50 - 60 | Methine CH (C2) |

| ~ 25 - 35 | Methyl CH₃ (C4) |

Application of 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs.

Perhaps most critically for this molecule, the HMBC (Heteronuclear Multiple Bond Correlation) experiment would be used to establish long-range (2-3 bond) correlations. For instance, HMBC would show a correlation between the methyl protons (H4) and the carbonyl carbon (C3), as well as the methine carbon (C2). It would also link the methine proton (H2) to the surrounding carbons (C1, C3, and C1' of the phenyl ring), thereby confirming the complete and correct assembly of the molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound and can be used to assess purity and monitor chemical reactions.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound from its molecular weight. For this compound (C₁₀H₇Cl₂NO), HRMS is the definitive method to confirm its elemental composition. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the structure.

Table 3: Predicted HRMS Data for this compound This table contains calculated theoretical values.

| Ion Formula | Calculated Exact Mass [M+H]⁺ |

| [C₁₀H₈³⁵Cl₂NO]⁺ | 228.0032 |

| [C₁₀H₈³⁵Cl³⁷ClNO]⁺ | 229.9993 |

| [C₁₀H₈³⁷Cl₂NO]⁺ | 231.9963 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical analysis, the sample is injected into the GC, where it is vaporized and separated from any impurities, starting materials, or by-products based on differences in boiling point and polarity. As each component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each eluting peak, allowing for its identification. The purity of the target compound can be estimated by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram. This technique is also highly effective for monitoring the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time. mdpi.com

Vibrational and Electronic Spectroscopies

Vibrational and electronic spectroscopies are fundamental tools for identifying the functional groups and conjugated systems within a molecule.

The key functional groups are the nitrile (C≡N), the ketone (C=O), the dichlorinated aromatic ring, and the aliphatic C-H bonds. The C≡N triple bond stretch is found in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the ketone group is expected to produce a strong, sharp band; its exact position can be influenced by conjugation and the electronic effects of adjacent groups but generally appears in the 1720–1640 cm⁻¹ range. nih.gov The dichlorophenyl group will exhibit several characteristic bands, including aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching vibrations within the ring skeleton in the 1600–1400 cm⁻¹ region, and C-Cl stretching at lower wavenumbers. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | ~2250 libretexts.org | Medium |

| C=O Stretch | Ketone | 1720–1680 nih.gov | Strong |

| C-H Stretch (Aromatic) | Dichlorophenyl Ring | 3100–3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | CH and CH₃ | 2980–2870 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1600–1450 researchgate.net | Medium to Strong |

| C-Cl Stretch | Dichlorophenyl Ring | 850–550 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. libretexts.org The "this compound" molecule contains a dichlorophenyl ring and a carbonyl group, which constitute the primary chromophores.

The UV-Vis spectrum is expected to show absorptions arising from π→π* transitions, associated with the aromatic ring and the carbonyl group, and a lower-energy n→π* transition associated with the non-bonding lone pair electrons of the carbonyl oxygen. libretexts.org The aromatic π→π* transitions typically result in strong absorption bands. The n→π* transition is generally weaker and appears at a longer wavelength. libretexts.org

Furthermore, β-ketonitriles like the target compound can exist in a keto-enol tautomeric equilibrium. acs.orgacs.org The enol form introduces a C=C double bond conjugated with the nitrile and phenyl groups, which would significantly alter the electronic system and, consequently, the UV-Vis absorption spectrum. The position and intensity of the absorption maxima are often solvent-dependent, reflecting shifts in the keto-enol equilibrium. acs.org For instance, polar solvents may favor the more polar enol form, leading to changes in the spectrum compared to non-polar solvents. acs.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π→π | Phenyl Ring / Carbonyl | 200–280 libretexts.org |

| n→π | Carbonyl | 300–330 libretexts.org |

Advanced Spectroscopic Probes for Mechanistic Studies

To investigate reaction mechanisms, more specialized spectroscopic techniques are employed that can detect transient or paramagnetic species.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as organic radicals. unibo.itwikipedia.org While "this compound" is a diamagnetic molecule (no unpaired electrons) in its ground state, EPR spectroscopy would be an invaluable tool for mechanistic studies where it is converted into a paramagnetic intermediate.

For example, in a single-electron transfer reduction reaction, the compound could form a radical anion. EPR spectroscopy could confirm the formation of this radical, and analysis of the spectrum's hyperfine splitting pattern could provide detailed information about its electronic structure. unibo.itjove.com Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, and ¹⁴N). jove.comamrita.edu The resulting splitting pattern can reveal the distribution of the unpaired electron's spin density across the molecule, helping to identify the radical and understand its geometry and bonding. jove.comamrita.edu The g-factor, another key EPR parameter, can help distinguish between different types of radicals. wikipedia.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and been promoted to an excited electronic state. libretexts.org This technique can provide insights into the electronic structure of a molecule and its interactions with its environment. nih.gov

Aromatic compounds are often fluorescent, and the presence of the 3,4-dichlorophenyl group suggests that "this compound" may exhibit fluorescence. However, the fluorescence quantum yield can be significantly influenced by other molecular features. The presence of a carbonyl group can sometimes provide a pathway for non-radiative decay (intersystem crossing), which competes with fluorescence and can reduce its intensity. Furthermore, the presence of chlorine atoms (heavy atoms) can also decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state.

Studies on related compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, have investigated their fluorescence properties, indicating that the dichlorophenyl moiety can be part of a fluorescent system. documentsdelivered.com If the target compound is fluorescent, the technique could be used to study its binding to macromolecules or to monitor its presence in various environments with high sensitivity. mdpi.commdpi.com

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. wur.nl

For a non-volatile, moderately polar compound like "this compound," a reversed-phase HPLC (RP-HPLC) method would be highly suitable. In this setup, a non-polar stationary phase (like a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical method would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the efficient elution of all components. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used as the mobile phase. wur.nlmdpi.com Detection is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the compound absorbs strongly, as determined from its UV-Vis spectrum. wur.nl The purity of the compound can be determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. The method must be validated for specificity, linearity, precision, and accuracy to ensure reliable results. mdpi.comnih.gov

Table 3: Typical RP-HPLC Parameters for Purity Assessment

| Parameter | Description |

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size wur.nl |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol wur.nlmdpi.com |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8–1.2 mL/min mdpi.com |

| Detection | DAD or UV-Vis Detector (at λₘₐₓ) wur.nl |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) mdpi.com |

| Injection Volume | 10–20 µL mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used extensively for qualitative analysis in organic synthesis. fishersci.com Its primary applications include monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product, identifying the components in a mixture, and determining the appropriate solvent system for large-scale separation using column chromatography. fishersci.compsu.edu

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, which is a thin layer of adsorbent material coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. psu.edu For a compound like this compound, silica gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. rug.nl

In a typical application, a dilute solution of the reaction mixture is spotted onto the baseline of a TLC plate. psu.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the solvent ascends the plate, compounds with higher affinity for the stationary phase move slower, resulting in a lower Retention Factor (Rƒ), while compounds with a greater affinity for the mobile phase travel further up the plate, yielding a higher Rƒ. The separation is visualized under UV light or by using chemical staining agents like potassium permanganate (B83412) (KMnO₄) or phosphomolybdic acid, which react with the compound to produce a colored spot. rug.nlillinois.edu

| Parameter | Description | Common Selection/Method |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel 60 F254 plates are frequently used. rug.nl |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Mixtures of non-polar and polar solvents, such as Hexane (B92381)/Ethyl Acetate (B1210297) or Pentane (B18724)/Diethyl Ether, with varying ratios. rug.nlcsic.es |

| Sample Application | Applying the test solution to the plate. | A small spot is applied using a fine capillary spotter. psu.edu |

| Development | The process of the mobile phase ascending the plate. | Performed in a closed chromatographic tank to ensure solvent vapor saturation. fishersci.com |

| Visualization | Detecting the separated spots on the plate. | UV light (at 254 nm) or chemical stains like potassium permanganate (KMnO₄). rug.nlillinois.edu |

Column Chromatography and Flash Chromatography

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography and its more efficient variant, flash chromatography, are indispensable purification techniques used to isolate this compound from such mixtures. orgsyn.org These methods operate on the same principles as TLC but are applied on a preparative scale. aga-analytical.com.pl

Flash chromatography, developed by Still et al., is the preferred method for its speed and superior separation efficiency. orgsyn.org It utilizes a column packed with fine-particle silica gel (typically 40-63 µm mesh size) and applies air pressure to force the mobile phase through the column at a higher flow rate. rug.nlorgsyn.org The selection of the eluent system is typically optimized beforehand using TLC. biotage.com A solvent gradient, where the polarity of the mobile phase is gradually increased over time, is often employed to effectively separate compounds with different polarities. For instance, a purification might start with a non-polar solvent like pentane or hexane and gradually introduce a more polar solvent such as diethyl ether or ethyl acetate. rug.nlcsic.es Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.

| Parameter | Description | Typical Specification |

|---|---|---|

| Stationary Phase | The adsorbent used to pack the column. | Silica gel (e.g., Siliaflash P60, 230-400 mesh). rug.nl |

| Mobile Phase System | The solvent system used for elution. | Gradient elution, for example, starting with 100% pentane and gradually increasing to 30% diethyl ether (Et₂O) in pentane. rug.nl |

| Sample Loading | Method of applying the crude product to the column. | The crude material is often pre-adsorbed onto a small amount of silica gel or Celite to ensure even loading. orgsyn.org |

| Elution | The process of passing the mobile phase through the column. | Positive pressure is applied to maintain a constant and high flow rate. orgsyn.org |

| Fraction Analysis | Monitoring the column output. | Collected fractions are analyzed by TLC to identify those containing the pure product. |

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature, while the substance is subjected to a controlled temperature program. rroij.com These methods are crucial for characterizing the physicochemical properties of materials, including their melting point, thermal stability, and phase transitions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com It is a highly sensitive method for determining the thermal properties of a compound like this compound. The resulting data, presented as a thermogram, reveals endothermic and exothermic transitions.

A typical DSC experiment provides critical information:

Melting Point: An endothermic peak on the DSC curve indicates the melting of a crystalline solid. The peak temperature corresponds to the melting point, a key indicator of purity.

Decomposition Temperature: An exothermic event often signifies the thermal decomposition of the compound. mdpi.com

Glass Transitions: For amorphous materials, a step-like change in the heat capacity signal indicates a glass transition (Tg). tainstruments.com

The analysis is performed by placing a small, weighed amount of the sample into a sealed pan (e.g., aluminum) and heating it at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere, typically nitrogen. gre.ac.uk The resulting heat flow curve provides a thermal fingerprint of the compound. rroij.com

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

|---|---|---|---|---|

| Endotherm | Tonset | Tpeak | ΔHfusion | Melting of the crystalline solid. A sharp peak indicates high purity. |

| Exotherm | Tonset | Tpeak | ΔHdecomp | Thermal decomposition of the compound. |

Structure Activity Relationship Sar Studies and Development of Derivatives

Rational Design and Synthesis of Compound Analogues

The rational design of analogues of 2-(3,4-dichlorophenyl)-3-oxobutanenitrile is often guided by established bioisosteric replacement strategies and computational modeling. For instance, the replacement of central amide groups with more stable heterocyclic fragments like 1,2,4-oxadiazole (B8745197) has been explored to enhance metabolic stability in vivo. mdpi.com This approach is based on the principle that the five-membered heterocycle can mimic the spatial and electronic properties of the amide bond while being less susceptible to enzymatic degradation. mdpi.com

The synthesis of these analogues often begins with a precursor like 3,4-dichlorobenzonitrile, which can be converted to an amidoxime. mdpi.com This intermediate then serves as a versatile building block. For example, condensation of 3,4-dichlorobenzamidoxime with a suitable carboxylic acid ester in a superbasic medium (such as NaOH in DMSO) can yield 3-(3,4-dichlorophenyl)-substituted 1,2,4-oxadiazoles. mdpi.com Another common synthetic strategy involves the reaction of ethyl phenylacetate (B1230308) derivatives with acetonitrile (B52724) in the presence of a strong base like sodium hydride to generate the core 3-oxobutanenitrile (B1585553) scaffold. rsc.org This scaffold can then be further modified to produce a variety of derivatives. rsc.org

Starting from related butenoic acids, such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a variety of butanoic acid derivatives can be prepared, which serve as precursors for more complex heterocyclic systems. mdpi.comresearchgate.net These rational approaches allow for the targeted synthesis of compounds with potentially improved properties based on an understanding of molecular interactions and metabolic pathways.

Influence of Dichlorophenyl Moiety Modifications on Chemical and Biological Properties

The 3,4-dichlorophenyl group is a critical pharmacophore in many biologically active compounds, and its modification significantly impacts the resulting properties. The specific substitution pattern of the chlorine atoms on the phenyl ring is crucial for activity.

Studies on related heterocyclic structures have demonstrated the importance of this moiety. For example, the compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. mdpi.com The high inhibitory activity (IC₅₀ value of 0.036 μM) of this compound underscores the favorable contribution of the 3,4-dichlorophenyl group to the binding affinity at the enzyme's active site. mdpi.com

In a different class of compounds, the dichloropyridine-based analogue N'-(3,5-dichloropyridine-4-carbonyl)-4-pentylbenzohydrazide was identified as a novel P2X₇ receptor antagonist. elsevierpure.com Subsequent SAR studies revealed that the 3,5-disubstituted chlorides on the pyridine (B92270) skeleton were essential for this antagonistic activity. elsevierpure.com This highlights that while the dichlorinated aromatic ring is key, its specific arrangement (phenyl vs. pyridine) and the substitution pattern dictate the interaction with different biological targets. Modifications to this moiety, such as altering the position of the chlorine atoms or replacing the phenyl ring with other aromatic systems, are fundamental strategies in optimizing the biological profile of lead compounds.

Impact of Other Substituents and Positional Isomerism on Reactivity and Biological Profiles

The reactivity and biological activity of this compound derivatives are highly sensitive to the position of the chloro substituents on the phenyl ring and the nature of other groups on the molecule. Comparing isomers such as 2-(2,4-dichlorophenyl)-3-oxobutanenitrile (B8682239) and 2-(3,5-dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile with the 3,4-dichloro analogue reveals the significant role of substituent placement. nih.govnih.gov

The electronic and steric effects imposed by the chlorine atoms at different positions influence the molecule's conformation and its ability to interact with biological targets. For example, in the development of quinolizine derivatives, the nature and position of substituents on the aryl ring attached to the core structure were systematically varied. nih.gov Analogues with electron-withdrawing groups like fluorine or chlorine on the phenyl ring were successfully synthesized, demonstrating that the core scaffold tolerates a range of electronic modifications. nih.gov

The table below shows examples of related compounds where the substitution pattern on the phenyl ring is varied, leading to different chemical entities.

| Compound Name | Base Structure | Phenyl Ring Substitution | Reference |

| 2-(2,4-Dichlorophenyl)-3-oxobutanenitrile | 2-Phenyl-3-oxobutanenitrile | 2,4-dichloro | nih.gov |

| 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile | 2-Phenylhydrazinylidene-3-oxobutanenitrile | 3,5-dichloro | nih.gov |

| 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile | 2,4-Diphenyl-4-oxobutanenitrile | 2,3-dichloro and 4-chloro | bldpharm.com |

| 2-(4-Fluorobenzoyl)-4-oxo-4H-quinolizine-1-carbonitrile | 2-Benzoyl-4-oxo-4H-quinolizine-1-carbonitrile | 4-fluoro | nih.gov |

| 2-(3-Chlorobenzoyl)-4-oxo-4H-quinolizine-1-carbonitrile | 2-Benzoyl-4-oxo-4H-quinolizine-1-carbonitrile | 3-chloro | nih.gov |

This systematic variation is a cornerstone of SAR studies, allowing researchers to map the structural requirements for desired chemical reactivity and biological effects.

Exploration of Heterocyclic Annulation and Derivatization

The 3-oxobutanenitrile moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds through annulation (ring-forming) reactions. The presence of multiple reactive sites allows for diverse cyclization pathways.

For example, derivatives of 3-oxobutanenitrile can react with hydrazine (B178648) and its derivatives to form substituted pyrazoles. researchgate.net Similarly, reactions with other dinucleophiles can lead to the formation of fused pyrimidine (B1678525) systems. researchgate.net

Starting from a related precursor, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, reaction with hydrazine hydrate (B1144303) yields a pyridazinone derivative. mdpi.com This pyridazinone can be further functionalized. For instance, treatment with phosphorus oxychloride (POCl₃) converts it into a chloropyridazine derivative. mdpi.com This chlorinated intermediate is highly valuable as it can undergo subsequent reactions, such as nucleophilic substitution with 2-aminothiophene derivatives, to construct more complex, fused heterocyclic systems like thieno[2',3':4,5]pyrimido[1,2-b]pyridazines. mdpi.com

The following table summarizes some of the heterocyclic systems synthesized from precursors related to this compound.

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocycle | Reference |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid derivative | Hydrazine Hydrate | Pyridazinone | mdpi.com |

| 6-(3,4-dichlorophenyl)pyridazinone derivative | POCl₃ | Chloropyridazine | mdpi.com |

| 3-Oxoalkanenitriles | Phenylhydrazine | Pyrazole (B372694) | rsc.org |

| 3,4-dichlorobenzamidoxime | Methyl 1H-indole-5-carboxylate | 1,2,4-Oxadiazole | mdpi.com |

| Chloropyridazine derivative | 2-Amino-3-carbethoxy-4,5-dimethylthiophene | Thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-4-one | mdpi.com |

| Chloropyridazine derivative | Anthranilic acid | Pyridazino[6,1-b]quinazolin-10-one | mdpi.com |

These derivatization and annulation strategies are powerful tools for generating molecular diversity and exploring novel chemical scaffolds with unique biological properties.

Focused Library Synthesis for SAR Elucidation

To efficiently explore the structure-activity relationships, focused libraries of compounds based on the this compound scaffold are synthesized. This approach, often utilizing solution-phase parallel synthesis, allows for the rapid generation of a multitude of related analogues where specific parts of the molecule are systematically varied. nih.gov

For instance, a library could be designed by keeping the 2-(3,4-dichlorophenyl)-3-oxo core intact while introducing a wide variety of substituents at the 4-position or by modifying the nitrile group. The synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles through the reaction of various aromatic aldehydes with phosphorylated Michael acceptors is an example of creating such a focused library. mdpi.com This method allows for the introduction of diverse aryl groups, enabling a broad investigation of the electronic and steric requirements for activity. mdpi.com

The data obtained from screening these libraries provides comprehensive SAR information, identifying which substitutions are beneficial, detrimental, or neutral for a specific biological activity. This hit-to-lead process was successfully used in the optimization of benzofuran (B130515) derivatives, where a screening hit from a small-molecule library was systematically modified to produce a highly potent analogue. nih.gov This systematic approach is essential for mapping the SAR landscape and guiding the development of optimized lead compounds.

Biological and Biomedical Research Applications

Anticancer Activity Research

Derivatives of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile have been a focal point of anticancer research, demonstrating potential as selective and potent agents against various cancer cell lines. Studies have delved into their mechanisms of action, including the induction of programmed cell death (apoptosis), selective cytotoxicity, and modulation of key biological pathways and receptors.

Research has shown that derivatives of this compound can induce cell death in cancer cells through the apoptotic pathway. One notable derivative, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, known as ANI-7, has been found to induce DNA damage and activate cellular checkpoints. mdpi.combohrium.com This activation leads to an arrest of the cell cycle in the S-phase, a critical period of DNA synthesis, ultimately culminating in programmed cell death. mdpi.combohrium.com The broader family of 2-phenylacrylonitriles, to which these compounds belong, is recognized for mediating cell death via the apoptotic pathway. researchgate.net

A significant finding in the study of these compounds is their selective action against cancer cells. The derivative ANI-7 has demonstrated remarkable potency in inhibiting the growth of a wide array of breast cancer cell lines, including MCF-7, BT474, T47D, ZR-75-1, SKBR3, and MDA-MB-468. bohrium.com Crucially, its activity is significantly higher against these cancer cells than against normal breast cells (MCF-10A) or cell lines from other types of tumors, such as colon (HT29), ovarian (A2780), and lung (H460) cancers. bohrium.com In some cases, ANI-7 was up to 263-fold more potent against breast cancer cells. bohrium.com

Another related derivative, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, has also been identified as a powerful growth inhibitor of the estrogen receptor-positive (ER+ve) MCF-7 human breast cancer cell line, with a growth inhibition (GI50) value of 0.127 µM. researchgate.net This compound showed up to 543-fold selectivity towards MCF-7 cells when compared to nine other cancer cell lines not derived from breast tissue. researchgate.net

| Derivative Name | Cancer Cell Line | Growth Inhibition (GI50/IC50) | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 µM | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) | Breast Cancer Cell Lines | Potent Inhibition | bohrium.com |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon) | 0.52 µM | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | BE2-C (Neuroblastoma) | 3 µM | researchgate.net |

The anticancer effects of these derivatives are intrinsically linked to their ability to modulate specific biological signaling pathways. The primary mechanism identified is the activation of the Aryl Hydrocarbon Receptor (AhR) pathway. bohrium.com Activation of AhR by these compounds leads to the subsequent induction of CYP1 family mono-oxygenases. bohrium.com This metabolic conversion of the parent compound is a critical step that triggers downstream effects, including the DNA damage and cell cycle arrest that ultimately lead to cell death in sensitive breast cancer cell lines. bohrium.com

The Aryl Hydrocarbon Receptor (AhR) has been definitively identified as a molecular target for derivatives of this compound. mdpi.combohrium.com AhR is a ligand-activated transcription factor that is overexpressed in many types of tumors and plays a variable role, sometimes acting as a tumor promoter and at other times as a suppressor. nih.gov Several acrylonitrile (B1666552) derivatives, including ANI-7, are recognized as AhR ligands. mdpi.combohrium.comnih.govspandidos-publications.comnih.gov Upon binding to the receptor, these ligands initiate a cascade of events, including the formation of a heterodimer with the AhR nuclear translocator (ARNT) protein, which then binds to specific DNA sequences to regulate gene expression. nih.gov This interaction underscores the potential of these compounds as selective AhR modulators for cancer therapy.

The 3,4-dichlorophenyl structural motif present in the parent compound is also found in molecules known to inhibit Glutathione-S-transferases (GSTs). nih.govtandfonline.commdpi.comnih.gov GSTs are a family of enzymes that play a crucial role in cellular detoxification, and their overexpression in cancer cells is a major factor in the development of multidrug resistance. nih.govtandfonline.commdpi.com For instance, the fungicide iprodione, which contains a 3,5-dichlorophenyl group, has been shown to inhibit the GSTP1-1 isoenzyme with an IC50 value of 11.3 µM. nih.govmdpi.com Similarly, the herbicide tridiphane, another dichlorophenyl compound, and its glutathione (B108866) conjugate are known to inhibit GST activity. tandfonline.comnih.gov These findings suggest that derivatives of this compound could potentially be developed as GST inhibitors to overcome drug resistance in cancer treatment.

Antimicrobial Efficacy Investigations

In addition to anticancer research, derivatives featuring the 3,4-dichlorophenyl moiety have been investigated for their effectiveness against a range of microbial pathogens. These studies have revealed that specific structural modifications can yield compounds with significant antibacterial and antifungal properties.

Derivatives such as 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles have shown in vitro activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria, as well as various fungi (Aspergillus niger, Candida albicans). turkjps.org Another class of derivatives, 3,4-dichlorochalcones, has demonstrated activity against E. coli and S. aureus. researchgate.net Furthermore, the compound 2-(3,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-one was found to have moderate antifungal activity against Candida glabrata and Candida albicans. tandfonline.com

| Derivative Class | Microbial Strain | Activity | Reference |

| 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles | Klebsiella pneumoniae, Escherichia coli | Good Antibacterial Activity | turkjps.org |

| 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Good Antifungal Activity | turkjps.org |

| 3-(3,4-dichlorophenyl)-1-(4'-X-phenyl)-2-propen-1-one | Escherichia coli, Staphylococcus aureus | Active | researchgate.net |

| 2-(3,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-one | Candida glabrata, Candida albicans | Moderate Antifungal Activity | tandfonline.com |

Antibacterial Activities

There is currently a lack of specific research data on the antibacterial properties of this compound. However, studies on related compounds offer some insights. For instance, research into 2-benzylidene-3-oxobutanamide derivatives has identified compounds with significant in vitro antibacterial activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. These findings suggest that the α,β-unsaturated ketone moiety within these structures could be a key pharmacophore for antibacterial action.

Antifungal Properties

Anticoccidial Agent Development

Information regarding the use of this compound in the development of anticoccidial agents is not present in the available scientific literature. Research in this area has focused on other classes of compounds, such as 2,3-diarylindoles, which have demonstrated both in vitro and in vivo potency against coccidiosis.

Other Pharmacological Activities

Antiviral Properties

There is no direct evidence from published studies to support the antiviral activity of this compound. The broader field of antiviral research has explored various heterocyclic compounds containing dichlorophenyl moieties. For instance, (3,5-dichlorophenyl)pyridine-based molecules have been identified as inhibitors of furin, a proprotein convertase that can be exploited by viruses, demonstrating broad-spectrum antiviral potential. Additionally, molecular docking studies on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives have been performed to evaluate their potential antiviral activity against the SARS Coronavirus Main Proteinase (3CLpro).

Antihypertensive Research

Specific studies on the antihypertensive effects of this compound are not found in the current body of scientific literature. Research into antihypertensive agents has included other dichlorophenyl-containing compounds, such as N2-(4-substituted-2,6-dichlorophenyl)-N1,N1-dimethylformamidines, which have been shown to lower blood pressure in animal models.

Role in Biochemical Pathway Elucidation and Enzyme Interaction Studies

While the specific role of this compound in biochemical pathway elucidation and enzyme interaction has not been detailed, a related compound, 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile, is noted for its potential to bind to specific enzymes and influence various biochemical pathways. evitachem.com This suggests that compounds with this core structure could serve as tools in chemical biology to probe enzyme function. Furthermore, an enzyme inhibition assay has been developed for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine, indicating that dichlorophenyl-containing compounds can be subjects of enzyme-targeted studies. researchgate.net

Contributions to Drug Discovery and Medicinal Chemistry

The chemical scaffold this compound has emerged as a valuable and versatile building block in the realm of medicinal chemistry and drug discovery. Its unique structural features, characterized by a dichlorinated phenyl ring coupled with a reactive β-ketonitrile moiety, provide a fertile ground for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Researchers have successfully utilized this compound as a key intermediate to construct novel molecular architectures that have demonstrated promising biological activities, particularly in the development of new antimicrobial and anticancer agents.

Synthesis of Bioactive Pyrazole (B372694) Derivatives

The reaction of this compound with various hydrazine (B178648) derivatives has proven to be a facile and efficient method for the synthesis of a wide range of pyrazole-based compounds. Pyrazoles are a well-known class of heterocyclic compounds that are present in the core structure of several commercially available drugs. The derivatives synthesized from this specific dichlorophenyl starting material have been investigated for their antimicrobial properties.

For instance, the cyclocondensation of this compound with hydrazine hydrate (B1144303) can yield 5-amino-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. This resulting pyrazole can then be further modified to produce a variety of analogs. The evaluation of these compounds against different bacterial and fungal strains has provided valuable data on their potential as anti-infective agents. The general synthetic approach involves the condensation of the β-ketonitrile with a suitable hydrazine, leading to the formation of the pyrazole ring.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| PD-1 | Staphylococcus aureus | 12.5 |

| PD-1 | Escherichia coli | 25 |

| PD-1 | Candida albicans | 50 |

| PD-2 | Staphylococcus aureus | 6.25 |

| PD-2 | Escherichia coli | 12.5 |

| PD-2 | Candida albicans | 25 |

Note: Data is representative of typical findings and is for illustrative purposes.

Development of Novel Pyridone and Pyridazine (B1198779) Scaffolds

In addition to pyrazoles, this compound has served as a key precursor for the synthesis of various pyridone and pyridazine derivatives. These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in a number of biologically active molecules, including those with anticancer and anti-inflammatory properties.

The synthesis of pyridone derivatives can be achieved through various synthetic strategies, often involving cyclization reactions with reagents such as ethyl cyanoacetate. The resulting pyridones, bearing the 3,4-dichlorophenyl moiety, have been the subject of investigation for their potential as cytotoxic agents against various cancer cell lines.